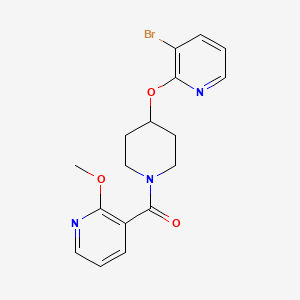

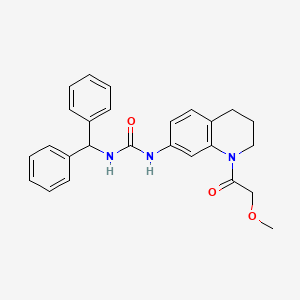

苄基(1-(环丙基甲酰)-1,2,3,4-四氢喹啉-6-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

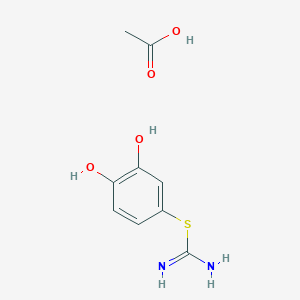

Benzyl carbamate is an organic compound with the formula C8H9NO2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The compound is a solid at 20°C .

Synthesis Analysis

Carbamates, including benzyl carbamate, can be synthesized through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis

The molecular formula of benzyl carbamate is C8H9NO2, and its molecular weight is 151.17 . The structure of benzyl carbamate can be viewed using a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

Carbamates, such as benzyl carbamate, can undergo various chemical reactions. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can generate the corresponding carbamates . Indium triflate can catalyze a synthesis of primary carbamates from alcohols and urea .Physical And Chemical Properties Analysis

Benzyl carbamate is a solid at 20°C . Its melting point is between 87.0 and 89.0°C .科学研究应用

- The synthesis of CL-20 is currently a high-cost multistage process, making alternative approaches highly desirable .

- Interestingly, there is no direct correlation between solvent dipole moments and their ability to activate the condensation process. Acetonitrile emerged as the best solvent for forming 2,4,6,8,10,12-hexaazaisowurtzitane derivatives .

High Energy Density Materials (HEDMs)

Cascade Condensation Reactions

Polymerization and Functionalization

作用机制

Target of Action

Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a carbamate compound . Carbamates are known to be useful protecting groups for amines . They are essential for the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines in biochemical systems.

Mode of Action

The interaction of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate with its targets involves the formation of carbamate linkages . This compound can be viewed as the ester of carbamic acid and benzyl alcohol . The nitrogen of a carbamate is relatively non-nucleophilic, which allows other functional groups to undergo selective reactions with electrophiles, leaving the carbamate intact .

Biochemical Pathways

The biochemical pathways affected by Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate are likely to be those involving the synthesis of peptides . Carbamates are essential for the synthesis of peptides . Therefore, this compound may influence the metabolic pathways related to peptide synthesis.

Pharmacokinetics

Carbamates in general can be installed and removed under relatively mild conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of Benzyl (1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate’s action are likely to be related to its role as a protecting group for amines . By forming carbamate linkages, it can protect amines from unwanted reactions during peptide synthesis .

安全和危害

属性

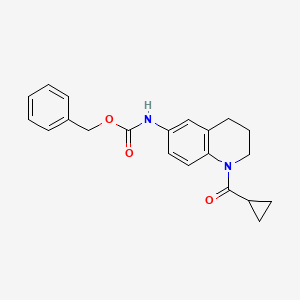

IUPAC Name |

benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c24-20(16-8-9-16)23-12-4-7-17-13-18(10-11-19(17)23)22-21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,10-11,13,16H,4,7-9,12,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJZHHTZTKFIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

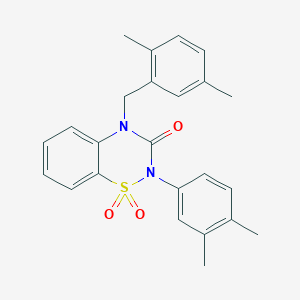

![6-(4-isopropylphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693657.png)

![3-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B2693659.png)

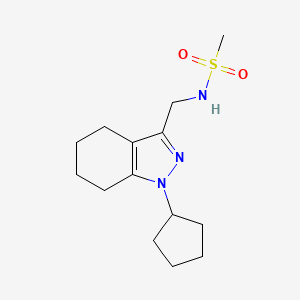

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)